molecular formula C8H13NO B6243786 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine CAS No. 2514950-31-1

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B6243786
CAS No.: 2514950-31-1
M. Wt: 139.2
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Description

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine is a compound that features a unique bicyclic structure combined with an oxetane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drug candidates. The bicyclo[1.1.1]pentane core is known for its rigidity and ability to improve the metabolic stability and solubility of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as flow chemistry, which allows for the continuous production of bicyclo[1.1.1]pentane derivatives. Light-enabled scalable synthesis has been reported, which involves the reaction between alkyl iodides and propellane under light irradiation .

Chemical Reactions Analysis

Types of Reactions

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, RNH₂) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target proteins, enhancing the compound’s efficacy and selectivity. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine is unique due to its combination of the bicyclo[1.1.1]pentane core and oxetane ring, which imparts distinct physicochemical properties. This combination enhances its potential as a bioisostere and its utility in drug design and materials science .

Properties

CAS No.

2514950-31-1

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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